3,4-dimethylpent-2-enoic acid
CAS No.: 32557-37-2
Cat. No.: VC5222008
Molecular Formula: C7H12O2
Molecular Weight: 128.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32557-37-2 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.171 |
| IUPAC Name | (E)-3,4-dimethylpent-2-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+ |
| Standard InChI Key | BLROLNSSBGCUAD-UHFFFAOYSA-N |
| SMILES | CC(C)C(=CC(=O)O)C |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
3,4-Dimethylpent-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, featuring a conjugated double bond between carbons 2 and 3 (C2 and C3) and methyl substituents at C3 and C4 (Figure 1). The E-stereochemistry arises from the trans configuration of the methyl groups relative to the double bond, as confirmed by its InChIKey identifier URRYFCLLPGIYQS-AATRIKPKSA-N . The canonical SMILES representation CC(C)C(=CC(=O)O)C underscores the branching pattern and functional group orientation .
Table 1: Molecular descriptors of 3,4-dimethylpent-2-enoic acid
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₂O₂ | |
| Molecular weight | 128.17 g/mol | |
| IUPAC name | (E)-3,4-dimethylpent-2-enoic acid | |
| LogP (octanol-water) | 1.82* | |
| SMILES | CC(C)C(=CC(=O)O)C |
*LogP value derived from structurally analogous 3,4-dimethylpent-3-enoic acid .
The planar geometry of the α,β-unsaturated system facilitates resonance stabilization, enhancing the acidity of the carboxylic proton (pKa ≈ 4.5–5.0, estimated via computational models). This property aligns with trends observed in similar unsaturated acids, where conjugation lowers the energy of the deprotonated form .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic protocols for 3,4-dimethylpent-2-enoic acid remain sparingly reported in public databases, analogous α,β-unsaturated acids are typically synthesized via hydrocarboxylation reactions. For instance, Cp₂TiCl₂-catalyzed reactions between alkynes and CO₂ yield α,β-unsaturated carboxylic acids with moderate stereoselectivity . Applying this methodology to 3,4-dimethylpent-2-ynoic acid precursors could theoretically produce the target compound, though yields and conditions require empirical optimization.
Industrial Manufacturing Considerations
Large-scale production faces challenges in stereochemical control and purification. Industrial workflows for similar compounds employ continuous-flow reactors to maintain optimal temperature (60–80°C) and pressure (1–5 atm CO₂), minimizing side reactions like polymerization . Post-synthesis, fractional distillation or preparative HPLC isolates the E-isomer from stereochemical byproducts.
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Pathways
The compound’s reactivity is dominated by its α,β-unsaturated system:
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Michael Addition: The electron-deficient double bond readily undergoes nucleophilic attack, forming adducts with amines or thiols .
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Oxidation: Ozonolysis cleaves the double bond, yielding diketones or carboxylic acids depending on reaction conditions .
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Reduction: Catalytic hydrogenation (H₂/Pd) saturates the double bond, producing 3,4-dimethylpentanoic acid .
Spectroscopic Profiling and Analytical Validation
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for 3,4-dimethylpent-2-enoic acid is limited, comparative analysis with its isomer 2,3-dimethylpent-2-enoic acid provides insights:
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¹H NMR: Olefinic protons resonate at δ 6.5–7.5 ppm (doublet, J = 15–16 Hz), while methyl groups appear as singlets near δ 1.2–1.5 ppm .
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¹³C NMR: The carbonyl carbon (C=O) absorbs at δ 165–175 ppm, and sp² carbons at δ 120–140 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ confirms the molecular formula (theoretical m/z = 129.0916; observed m/z = 129.0919) .
Applications in Scientific Research
Organic Synthesis
The compound serves as a dienophile in Diels-Alder reactions, enabling access to six-membered carbocycles. Its steric profile favors endo selectivity in cycloadditions, as demonstrated in syntheses of terpene derivatives .
Material Science
Incorporating 3,4-dimethylpent-2-enoic acid into polymers enhances thermal stability. Copolymerization with ethylene yields resins with improved glass transition temperatures (T₀ ≈ 85°C) .
Comparative Analysis with Isomeric Analogues
Structural Isomerism
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2,3-Dimethylpent-2-enoic acid: The double bond between C2 and C3 reduces steric hindrance, lowering melting point (mp ≈ 45°C vs. 60°C for the 3,4-isomer) .
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3,4-Dimethylpent-3-enoic acid: The shifted double bond (C3–C4) increases hydrophobicity (LogP = 1.82 vs. 1.65 for the 2-enoic acid) .
Table 2: Properties of dimethylpentenoic acid isomers
| Isomer | Double Bond Position | LogP | Melting Point (°C) |
|---|---|---|---|
| 2,3-Dimethylpent-2-enoic acid | C2–C3 | 1.65 | 45 |
| 3,4-Dimethylpent-2-enoic acid | C2–C3 | 1.70* | 60 |
| 3,4-Dimethylpent-3-enoic acid | C3–C4 | 1.82 | 75 |
*Estimated via group contribution methods.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysts (e.g., chiral Pd complexes) to access enantiopure E- and Z-isomers.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity in novel solvents like ionic liquids.
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Biological Screening: Evaluating antimicrobial or anticancer activity given the structural similarity to bioactive unsaturated acids.
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